molecular formula C12H6ClFN4OS2 B6717190 N-[5-(2-chloro-6-fluorophenyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazole-4-carboxamide

N-[5-(2-chloro-6-fluorophenyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazole-4-carboxamide

Cat. No.: B6717190
M. Wt: 340.8 g/mol
InChI Key: AVDMQEJYDDFCDW-UHFFFAOYSA-N
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Description

N-[5-(2-chloro-6-fluorophenyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazole-4-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives

Properties

IUPAC Name

N-[5-(2-chloro-6-fluorophenyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClFN4OS2/c13-6-2-1-3-7(14)9(6)11-17-18-12(21-11)16-10(19)8-4-20-5-15-8/h1-5H,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVDMQEJYDDFCDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=NN=C(S2)NC(=O)C3=CSC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClFN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-chloro-6-fluorophenyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The initial step involves the reaction of 2-chloro-6-fluoroaniline with thiosemicarbazide under acidic conditions to form the 1,3,4-thiadiazole ring.

    Thiazole Ring Formation: The thiadiazole intermediate is then reacted with α-haloketones to form the thiazole ring.

    Carboxamide Formation: Finally, the thiazole derivative is treated with an appropriate carboxylic acid derivative to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-chloro-6-fluorophenyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-[5-(2-chloro-6-fluorophenyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazole-4-carboxamide has a wide range of applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.

    Agriculture: It is studied for its potential use as a pesticide or herbicide, given its ability to inhibit specific enzymes in pests and weeds.

    Materials Science: The compound is explored for its use in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of N-[5-(2-chloro-6-fluorophenyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The compound’s unique structure allows it to bind to these targets with high affinity, disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

N-[5-(2-chloro-6-fluorophenyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazole-4-carboxamide can be compared with other thiadiazole and thiazole derivatives:

    Similar Compounds: 1,3,4-thiadiazole-2-thiol, 2-aminothiazole, 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide

    Uniqueness: The presence of both thiadiazole and thiazole rings in the same molecule, along with the chloro and fluoro substituents, gives this compound unique chemical and biological properties that are not commonly found in other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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